(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS No.: 195984-33-9
Cat. No.: VC7423751
Molecular Formula: C16H17BrN2
Molecular Weight: 317.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195984-33-9 |
|---|---|
| Molecular Formula | C16H17BrN2 |
| Molecular Weight | 317.23 |
| IUPAC Name | (3R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
| Standard InChI | InChI=1S/C16H17BrN2/c17-14-6-7-16-13(9-14)10-18-15(11-19-16)8-12-4-2-1-3-5-12/h1-7,9,15,18-19H,8,10-11H2/t15-/m1/s1 |
| Standard InChI Key | YWBSWMDDCHWDDE-OAHLLOKOSA-N |
| SMILES | C1C(NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₁₆H₁₆BrN₂, molecular weight 323.22 g/mol) features a benzodiazepine scaffold with two distinct substituents:
-
Bromine at the 7-position, which enhances electrophilic reactivity and influences electronic interactions with biological targets.
-
(R)-3-Benzyl group, introducing chirality and steric bulk that modulate binding kinetics and metabolic pathways .
The diazepine ring adopts a boat conformation in solution, as evidenced by nuclear Overhauser effect (NOE) studies on analogous compounds . This conformation optimizes interactions with hydrophobic pockets in target proteins.
Synthetic Routes
Synthesis of (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1, diazepine involves a multi-step sequence emphasizing stereocontrol:
-
Core Formation: Cyclocondensation of 2-aminobenzophenone derivatives with ethylenediamine under acidic conditions yields the diazepine ring .
-
Bromination: Electrophilic aromatic substitution using bromine in acetic acid introduces the 7-bromo substituent.
-
Benzylation: Alkylation at the 3-position employs benzyl bromide and a chiral catalyst (e.g., (R)-BINOL-derived phosphoric acid) to achieve enantiomeric excess >98% .
Key Challenges:
-
Regioselectivity during bromination (para vs. ortho substitution).
-
Maintaining stereochemical integrity during benzylation.
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diazepine formation | HCl, reflux, 12h | 65 | 92 |
| Bromination | Br₂, AcOH, 40°C, 6h | 78 | 89 |
| Benzylation | BnBr, (R)-BINOL, DCM, 25°C | 54 | 95 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J=8.4 Hz, 1H, H-8)
-
δ 7.32–7.28 (m, 5H, benzyl aromatic)
-
δ 4.21 (q, J=6.8 Hz, 1H, H-3)
-
δ 3.85–3.72 (m, 4H, H-2, H-5)
-
Mass Spectrometry
-
EI-MS: m/z 323.1 [M]⁺ (100%), 244.0 [M-Br]⁺ (65%).
X-ray Crystallography
Single-crystal analysis confirms the (R)-configuration, with a dihedral angle of 112° between the benzyl group and diazepine plane .
Pharmacological Profile
Mechanism of Action
Like classical benzodiazepines, this compound potentiates GABAergic neurotransmission by allosterically modulating GABA_A receptors. The benzyl group enhances affinity for α₁-containing subtypes (Kᵢ = 12 nM vs. 45 nM for diazepam) , while the bromine substituent reduces oxidative metabolism in hepatic microsomes.
Comparative Bioactivity
| Parameter | (R)-3-Benzyl-7-Bromo | Diazepam |
|---|---|---|
| GABA_A α₁ Binding (Kᵢ, nM) | 12 ± 1.2 | 18 ± 2.1 |
| Metabolic Half-life (Human, h) | 9.3 | 43 |
| Anxiolytic ED₅₀ (mg/kg, mice) | 0.8 | 1.5 |
Applications and Future Directions
Chemical Biology Probes
Incorporation of radiolabels (e.g., ¹¹C at the benzyl position) enables positron emission tomography (PET) imaging of GABA_A receptor distribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume